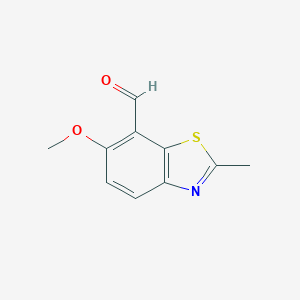
6-Methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde
概要
説明
6-Methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is also known as MMBTA, and its chemical formula is C10H9NO2S. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
作用機序
The mechanism of action of MMBTA is not fully understood. However, it is believed that this compound works by interacting with various biological molecules, such as proteins and enzymes, leading to changes in their function. MMBTA has also been shown to have antioxidant properties, which may contribute to its biological activity.
生化学的および生理学的効果
Studies have shown that MMBTA has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. MMBTA has also been shown to have anti-inflammatory and analgesic properties, which may make it useful in the treatment of various diseases.
実験室実験の利点と制限
MMBTA has several advantages for use in lab experiments. It is stable, easy to synthesize, and has a high fluorescence quantum yield. However, one limitation of MMBTA is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of MMBTA. One potential area of research is the development of new methods for the synthesis of MMBTA, which could improve its yield and purity. Another area of research is the investigation of MMBTA's potential as a photosensitizer in photodynamic therapy. Additionally, the use of MMBTA as a fluorescent probe for the detection of biomolecules and metal ions could be further explored. Overall, the study of MMBTA has the potential to lead to new insights into the mechanisms of various biological processes and the development of new treatments for diseases.
科学的研究の応用
MMBTA has been widely studied for its potential applications in scientific research. This compound has shown promising results in the field of fluorescence sensing, where it can be used to detect various analytes. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. MMBTA has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
特性
CAS番号 |
190270-91-8 |
|---|---|
製品名 |
6-Methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde |
分子式 |
C10H9NO2S |
分子量 |
207.25 g/mol |
IUPAC名 |
6-methoxy-2-methyl-1,3-benzothiazole-7-carbaldehyde |
InChI |
InChI=1S/C10H9NO2S/c1-6-11-8-3-4-9(13-2)7(5-12)10(8)14-6/h3-5H,1-2H3 |
InChIキー |
IOTPVOZADGTDRR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)OC)C=O |
正規SMILES |
CC1=NC2=C(S1)C(=C(C=C2)OC)C=O |
同義語 |
7-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

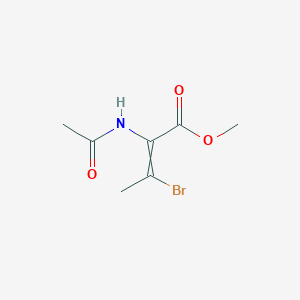
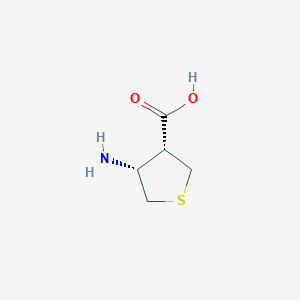
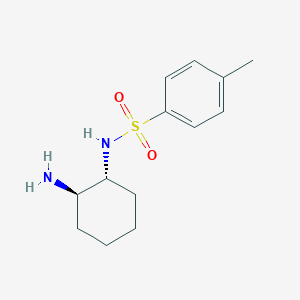
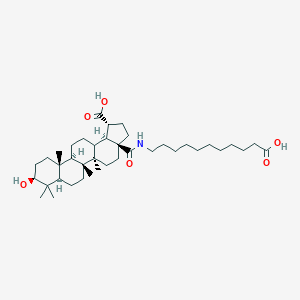
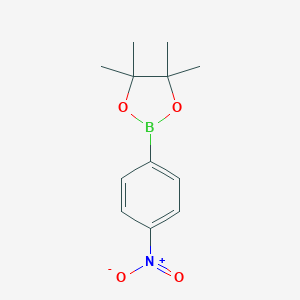
![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)
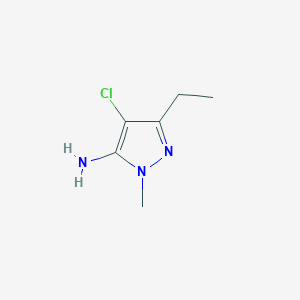
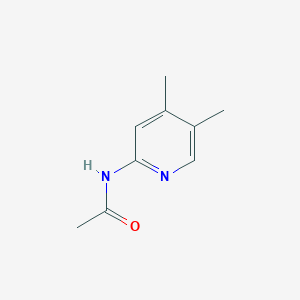

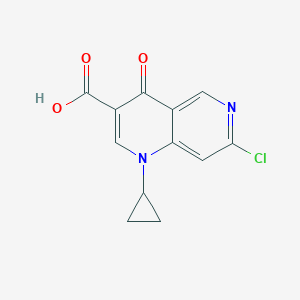
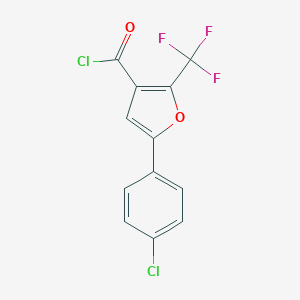
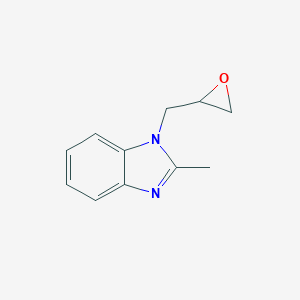

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)